9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl-
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Overview
Description
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of indole-based heterocycles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl- typically involves the selective oxidation of the indoline nucleus to indole, followed by hydrolysis of ester and carbamoyl residues. This is then followed by decarboxylation with concomitant aromatization of the pyridazine ring . Another method involves the Diels-Alder reaction of 3-(1H-indol-3-yl)-2-propenoates with dibenzyl dicarboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The selective oxidation of the indoline nucleus to indole is a key step in its synthesis.
Hydrolysis: Hydrolysis of ester and carbamoyl residues is another crucial reaction.
Decarboxylation: This reaction is used to remove the ester motif and carbamoyl residue, leading to the aromatization of the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include trifluoroacetic acid (TFA) and other mild oxidants.
Hydrolysis Conditions: Typically performed under acidic or basic conditions depending on the specific functional groups involved.
Decarboxylation: Often carried out under basic conditions to facilitate the removal of the ester and carbamoyl residues.
Major Products
The major products formed from these reactions include fused indole-pyridazine compounds and non-fused indole-pyrazol-5-one scaffolds .
Scientific Research Applications
9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7.
Biological Studies: The compound is used in molecular docking studies to evaluate its binding orientations in the active site of c-Met.
Organic Synthesis: It serves as a precursor for the synthesis of other biologically active heterocycles.
Mechanism of Action
The mechanism of action of 9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl- involves its interaction with molecular targets such as c-Met. Molecular docking studies have shown that the compound binds effectively to the active site of c-Met, inhibiting its activity and thereby exerting antiproliferative effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high antiproliferative activity.
5H-Pyridazino[4,3-b]indoles: These compounds have been studied for their pharmacologic activities.
5H-Pyridazino[4,5-b]indoles: Another class of compounds with significant biological activities.
Uniqueness
What sets 9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl- apart is its unique tricyclic structure, which combines the indole and pyridazine rings. This structural feature endows it with enhanced biological activity and specificity, making it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
62252-70-4 |
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Molecular Formula |
C19H14N4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-3-methyl-9H-pyridazino[3,4-b]indole |
InChI |
InChI=1S/C19H14N4/c1-11-17(14-10-20-15-8-4-2-6-12(14)15)18-13-7-3-5-9-16(13)21-19(18)23-22-11/h2-10,20H,1H3,(H,21,23) |
InChI Key |
HIHGLSPTBQNYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NC3=CC=CC=C32)N=N1)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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